2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1215963-60-2
VCID: VC2999861
InChI: InChI=1S/C12H10N4/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-8H,13H2
SMILES: C1=CC2=NC(=C(N2C=C1)N)C3=CN=CC=C3
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol

2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

CAS No.: 1215963-60-2

Cat. No.: VC2999861

Molecular Formula: C12H10N4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine - 1215963-60-2

Specification

CAS No. 1215963-60-2
Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
IUPAC Name 2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine
Standard InChI InChI=1S/C12H10N4/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-8H,13H2
Standard InChI Key YNBXOLRBDZPWDW-UHFFFAOYSA-N
SMILES C1=CC2=NC(=C(N2C=C1)N)C3=CN=CC=C3
Canonical SMILES C1=CC2=NC(=C(N2C=C1)N)C3=CN=CC=C3

Introduction

Chemical Structure and Properties

2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine consists of an imidazo[1,2-a]pyridine core with two key substituents: a pyridin-3-yl group at the C-2 position and an amino group at the C-3 position. The molecular structure creates a compound with distinct physicochemical properties that contribute to its potential biological activities.

Structural Characteristics

The compound features a fused heterocyclic system where the imidazole ring is connected to the pyridine ring, creating the imidazo[1,2-a]pyridine scaffold. This core structure provides a rigid, planar framework that can participate in various interactions with biological targets. The pyridin-3-yl substituent at position 2 introduces additional nitrogen-containing heterocyclic functionality, while the amino group at position 3 offers hydrogen bond donor capabilities.

Physicochemical Properties

Based on data from structurally similar compounds, the predicted physicochemical properties of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine are presented in Table 1.

Table 1: Predicted Physicochemical Properties of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

PropertyValueSignificance
Molecular FormulaC₁₂H₁₀N₄Composition of the molecule
Molecular Weight~210.24 g/molSimilar to related compounds
Hydrogen Bond Acceptors2-3Potential for target binding
Hydrogen Bond Donors1-2Contribution to solubility profile
LogP (estimated)2.5-3.5Moderate lipophilicity
Polar Surface Area~50-70 ŲIndicator of membrane permeability

The compound is expected to have moderate lipophilicity, which may contribute to its ability to cross cellular membranes. The presence of multiple nitrogen atoms provides potential hydrogen bond acceptor sites, while the amino group serves as a hydrogen bond donor. These properties are crucial for understanding the compound's potential interactions with biological targets.

Synthetic Approaches

Several synthetic strategies can be applied to obtain 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine, based on established methods for similar imidazo[1,2-a]pyridine derivatives.

Groebke-Blackburn-Bienayme Three-Component Reaction

The Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) represents an efficient approach for synthesizing 3-aminoimidazo[1,2-a]pyridines. This one-pot multicomponent reaction involves the condensation of 2-aminopyridine with aldehydes and isocyanides under acid-catalyzed conditions .

For the synthesis of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine, the reaction would utilize:

  • 2-aminopyridine

  • Pyridine-3-carbaldehyde

  • An appropriate isocyanide

The reaction typically proceeds under mild acidic conditions, using catalysts such as p-toluenesulfonic acid or scandium triflate. This method offers advantages including simple operation, high atom economy, and compatibility with various functional groups .

Synthesis from α-Bromoketones and 2-Aminopyridine

Another viable approach involves the reaction between α-bromoketones and 2-aminopyridine. This method typically follows a two-step process:

  • Formation of the imidazo[1,2-a]pyridine scaffold through cyclization

  • Introduction of the amino group at the C-3 position

The reaction between 2-aminopyridine and α-bromoketones (specifically, 3-bromoacetylpyridine in this case) would yield the corresponding 2-(pyridin-3-yl)imidazo[1,2-a]pyridine intermediate. Subsequent functionalization of the C-3 position with an amino group can be achieved through various methods, including direct amination reactions .

C3-Alkylation via Aza-Friedel–Crafts Reaction

A more recent approach involves C3-alkylation of imidazo[1,2-a]pyridines through a three-component aza-Friedel–Crafts reaction. This method, catalyzed by Y(OTf)₃ as a Lewis acid, involves the reaction of imidazo[1,2-a]pyridines with aldehydes and amines .

While this approach would require further modification to obtain the specific 3-amino derivative, it represents a versatile method for functionalizing the C-3 position of imidazo[1,2-a]pyridines. The reaction offers advantages including simple operation, excellent functional group tolerance, high atomic economy, and broad substrate scope .

Biological Activity and Applications

Imidazo[1,2-a]pyridine derivatives, particularly those with substituents at positions 2 and 3, have demonstrated diverse biological activities. While specific data for 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is limited, insights can be derived from structurally related compounds.

Inhibition of Excitatory Amino Acid Transporters

Certain imidazo[1,2-a]pyridine-3-amine derivatives have shown selective inhibitory activity against excitatory amino acid transporter subtype 3 (EAAT3). Research has demonstrated that structural features such as small lipophilic substituents at the 7- and/or 8-positions, as well as specific substitution patterns at the 2-position, are essential for activity and selectivity .

For example, compounds such as 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine have exhibited selectivity for EAAT3 (IC₅₀ = 13 μM) over EAAT1,2,4 (IC₅₀ > 250 μM). This suggests that 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine may possess similar neuroactive properties, potentially useful in treating neurological disorders involving glutamatergic signaling .

Anticancer Activity

Recent studies have investigated the anticancer properties of 3-aminoimidazo[1,2-a]pyridine derivatives. Cytotoxicity screening against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10), has revealed promising results for certain derivatives .

For instance, compounds with para-chlorophenyl at C-3 and specific substituents at C-2 have shown potent activity against HT-29 (colon) and B16F10 (melanoma) cancer cell lines. The structural similarity of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine to these active compounds suggests potential anticancer applications worthy of further investigation .

Antitubercular Activity

Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated significant activity against Mycobacterium tuberculosis, including multi- and extensive drug-resistant strains. While 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine features an amino group rather than a carboxamide at position 3, the structural similarity suggests potential antitubercular properties .

The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, in particular, have shown excellent selective potency against various tuberculosis strains with MIC₉₀ values ≤1 μM. The compound's structural features, including the 2,3-disubstitution pattern, may contribute to antimycobacterial activity through similar mechanisms .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives provides valuable insights into the potential biological activity of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine.

Importance of C-2 and C-3 Substituents

Research has demonstrated that the nature of substituents at positions 2 and 3 significantly influences the biological activity of imidazo[1,2-a]pyridine derivatives. For EAAT inhibition, the chemical nature of the substituent in the 2-position has been shown to be essential for selectivity toward EAAT3 over EAAT1,2 .

The pyridin-3-yl group at position 2 of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine introduces additional potential for hydrogen bonding and dipole interactions, which may enhance binding to specific biological targets. The amino group at position 3 provides hydrogen bond donor capabilities, further contributing to the compound's potential interactions with target proteins.

Role of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core scaffold itself contributes significantly to the biological activity of these compounds. This fused heterocyclic system provides a planar, rigid framework that can participate in various interactions with biological targets, including π-π stacking with aromatic residues and hydrogen bonding through the nitrogen atoms.

The scaffold's presence in numerous marketed drugs, including Alpidem, Minodronic acid, Miroprofen, Necopidem, Olprinone, Saripidem, Zolimidine, and Zolpidem, underscores its pharmacological significance .

Comparative Analysis with Related Compounds

Comparing 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine with structurally related compounds provides additional insights into its potential properties and applications.

Comparison with 2-(Pyridin-2-yl) Analogues

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine represents a closely related isomer, differing only in the position of the nitrogen atom in the pyridine ring. This compound has been characterized with a molecular weight of 210.24 g/mol and a molecular formula of C₁₂H₁₀N₄ .

The positional isomerism (pyridin-3-yl versus pyridin-2-yl) likely influences the compound's electronic distribution and spatial arrangement, potentially affecting its interactions with biological targets. While both compounds feature the same functional groups, the different positioning of the pyridine nitrogen may lead to distinct pharmacological profiles.

Comparison with Other 3-Amino Derivatives

Other 3-aminoimidazo[1,2-a]pyridine derivatives have shown promising biological activities, particularly in anticancer applications. For instance, compounds with para-chlorophenyl at C-3 and specific substituents at C-2 have demonstrated high inhibitory activity against cancer cell lines .

Table 2: Comparison of Selected Imidazo[1,2-a]pyridine-3-amine Derivatives

CompoundSubstituent at C-2Substituent at C-3Key Biological Activity
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-aminePyridin-3-ylAminoTo be determined
2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amineFuran-2-ylN-(o-tolyl)aminoEAAT3 inhibition (IC₅₀ = 13 μM)
6-bromo-N-(2-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-aminePyridin-3-ylN-(2-methylphenyl)aminoPotential biological activity
N-(2,6-dimethylphenyl)-8-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-aminePyridin-2-ylN-(2,6-dimethylphenyl)aminoStructure available in compound libraries

This comparison highlights the structural diversity within the 3-aminoimidazo[1,2-a]pyridine class and suggests potential applications for 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine based on the activities of related compounds.

Future Research Directions

The exploration of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine and related compounds presents several promising research directions.

Structure-Activity Relationship Studies

Further investigation of structure-activity relationships could provide valuable insights into optimizing the biological activity of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine. Such studies might explore:

  • Modifications of the pyridine ring (different positions of the nitrogen atom)

  • Derivatization of the amino group at position 3

  • Introduction of additional substituents at various positions of the imidazo[1,2-a]pyridine scaffold

These investigations could lead to the development of compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Exploration of Biological Activities

Given the diverse biological activities demonstrated by structurally related compounds, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine warrants investigation in several therapeutic areas:

  • Neuropharmacology: Testing for EAAT inhibition and potential applications in neurological disorders

  • Oncology: Evaluation of anticancer activity against various cancer cell lines

  • Infectious diseases: Assessment of antimicrobial activity, particularly against Mycobacterium tuberculosis

Such studies would contribute to expanding the understanding of this compound's pharmacological profile and potential therapeutic applications.

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